molecular formula C22H32O3S B14696457 2-Dodecylnaphthalene-1-sulfonic acid CAS No. 30898-83-0

2-Dodecylnaphthalene-1-sulfonic acid

Cat. No.: B14696457
CAS No.: 30898-83-0
M. Wt: 376.6 g/mol
InChI Key: WHKKNVAGWPTSRS-UHFFFAOYSA-N
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Description

2-Dodecylnaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of a sulfonic acid group attached to the naphthalene ring, along with a dodecyl chain. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents, emulsifiers, and dispersants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylnaphthalene-1-sulfonic acid typically involves the sulfonation of dodecylnaphthalene. The process begins with the alkylation of naphthalene using dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dodecylnaphthalene is then subjected to sulfonation using sulfur trioxide or oleum under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of sulfur trioxide to a solution of dodecylnaphthalene in a suitable solvent, followed by neutralization with a base such as sodium hydroxide to obtain the sodium salt of the sulfonic acid.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form corresponding sulfonamides.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfonamides

    Substitution: Various substituted naphthalenesulfonic acid derivatives

Scientific Research Applications

2-Dodecylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Dodecylnaphthalene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The sulfonic acid group interacts with water molecules, while the dodecyl chain interacts with hydrophobic substances, facilitating their dispersion.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Lacks the dodecyl chain, making it less effective as a surfactant.

    Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity and properties.

    Dodecylbenzenesulfonic acid: Similar surfactant properties but with a benzene ring instead of a naphthalene ring.

Uniqueness

2-Dodecylnaphthalene-1-sulfonic acid is unique due to the presence of both the naphthalene ring and the dodecyl chain, which confer enhanced surfactant properties. This combination allows it to effectively reduce surface tension and form stable micelles, making it highly valuable in various industrial and research applications.

Properties

CAS No.

30898-83-0

Molecular Formula

C22H32O3S

Molecular Weight

376.6 g/mol

IUPAC Name

2-dodecylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C22H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-17-19-14-12-13-16-21(19)22(20)26(23,24)25/h12-14,16-18H,2-11,15H2,1H3,(H,23,24,25)

InChI Key

WHKKNVAGWPTSRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Origin of Product

United States

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